PACAP-38 (28-38) (human, chicken, mouse, ovine, porcine, rat)
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Overview
Description
The compound PACAP-38 (28-38) (human, chicken, mouse, ovine, porcine, rat) is a peptide composed of a sequence of amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This specific peptide sequence includes glycine, lysine, arginine, tyrosine, glutamine, valine, and asparagine, among others.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like PACAP-38 (28-38) (human, chicken, mouse, ovine, porcine, rat) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In industrial settings, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, ensuring high efficiency and consistency. The reaction conditions typically involve:
Solvents: Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
Coupling Reagents: Carbodiimides like DIC or EDC, often in combination with additives like HOBt or HOAt.
Deprotection Reagents: Trifluoroacetic acid (TFA) for removing protecting groups.
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Oxidative conditions can modify amino acid side chains, such as the oxidation of methionine to methionine sulfoxide.
Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.
Substitution: Amino acid residues can be substituted through chemical modifications.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: N-hydroxysuccinimide (NHS) esters for amine modification.
Major Products
The major products of these reactions depend on the specific modifications. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free cysteine residues.
Scientific Research Applications
Peptides like PACAP-38 (28-38) (human, chicken, mouse, ovine, porcine, rat) have diverse applications in scientific research:
Chemistry: Used as building blocks for more complex molecules and in studying protein structure and function.
Biology: Serve as signaling molecules, hormones, and enzyme substrates.
Medicine: Investigated for therapeutic uses, such as antimicrobial peptides or drug delivery systems.
Industry: Utilized in the development of cosmetics, food additives, and biotechnological applications.
Mechanism of Action
The mechanism of action of peptides depends on their specific sequence and structure. They can interact with various molecular targets, such as:
Receptors: Binding to cell surface receptors to initiate signaling pathways.
Enzymes: Acting as substrates or inhibitors of enzymatic reactions.
Membranes: Integrating into cell membranes to alter permeability or signaling.
Comparison with Similar Compounds
Peptides similar to PACAP-38 (28-38) (human, chicken, mouse, ovine, porcine, rat) include other short chains of amino acids with varying sequences. Some examples are:
- H-ala-lys-arg-tyr-lys-gln-arg-val-lys-asn-lys-nh2
- H-gly-lys-arg-tyr-lys-gln-arg-val-lys-asn-ala-nh2
These peptides may have different biological activities and properties based on their amino acid composition and sequence.
Properties
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H110N24O14/c1-34(2)49(59(99)82-40(16-6-10-28-65)53(93)84-45(32-47(68)88)58(98)77-37(50(69)90)13-3-7-25-62)85-56(96)42(18-12-30-75-61(72)73)79-55(95)43(23-24-46(67)87)81-52(92)39(15-5-9-27-64)80-57(97)44(31-35-19-21-36(86)22-20-35)83-54(94)41(17-11-29-74-60(70)71)78-51(91)38(14-4-8-26-63)76-48(89)33-66/h19-22,34,37-45,49,86H,3-18,23-33,62-66H2,1-2H3,(H2,67,87)(H2,68,88)(H2,69,90)(H,76,89)(H,77,98)(H,78,91)(H,79,95)(H,80,97)(H,81,92)(H,82,99)(H,83,94)(H,84,93)(H,85,96)(H4,70,71,74)(H4,72,73,75)/t37-,38-,39-,40-,41-,42-,43-,44-,45-,49-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPUDWRXDGMDFV-ZUSDHBTASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H110N24O14 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1403.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.